![molecular formula C16H18N2O2S B3151354 ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate CAS No. 71053-42-4](/img/structure/B3151354.png)
ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate
描述
Ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EBDT, and it belongs to the class of thiophene derivatives. EBDT has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutics.
作用机制
The mechanism of action of EBDT is not fully understood, but several studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. EBDT has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, EBDT has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects:
EBDT has been shown to possess several biochemical and physiological effects that make it a promising candidate for the development of novel therapeutics. Studies have demonstrated that EBDT can reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. Additionally, EBDT has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of novel anticancer therapeutics.
实验室实验的优点和局限性
One of the major advantages of using EBDT in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a valuable tool for studying the pathogenesis of various inflammatory diseases. Additionally, EBDT has been shown to possess potent anticancer properties, making it a valuable tool for studying the mechanisms of cancer cell death. However, one of the major limitations of using EBDT in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on EBDT. One potential avenue of research is the development of novel EBDT derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of EBDT and its potential applications in the treatment of various diseases. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of EBDT as a potential therapeutic agent.
科学研究应用
EBDT has been extensively studied for its potential therapeutic applications in various fields of medicine. Several studies have demonstrated the anti-inflammatory and antioxidant properties of EBDT, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, EBDT has been shown to possess potent anticancer properties, making it a potential candidate for the development of novel cancer therapeutics.
属性
IUPAC Name |
ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-4-20-16(19)14-11(2)12(3)21-15(14)18-17-10-13-8-6-5-7-9-13/h5-10,18H,4H2,1-3H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIXJLDNBDERCG-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NN=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N/N=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



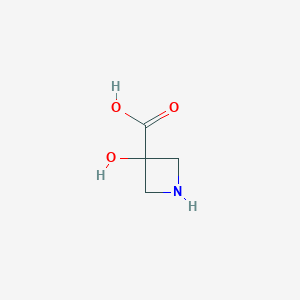
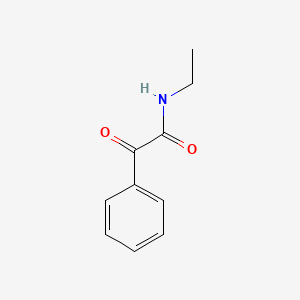
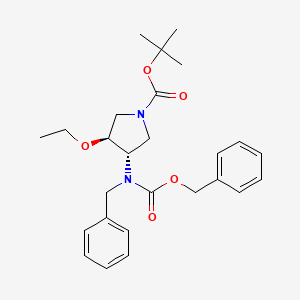
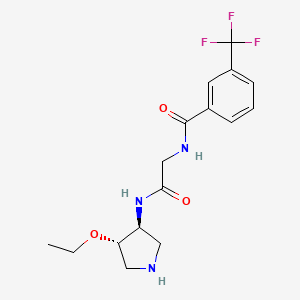
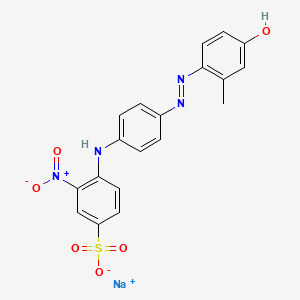
methane](/img/structure/B3151300.png)
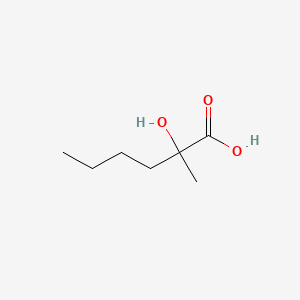

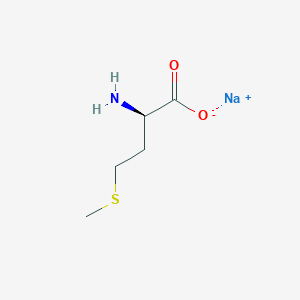
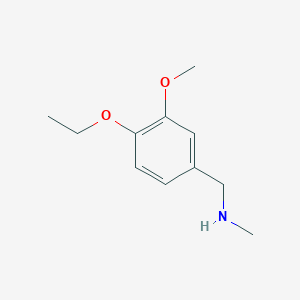
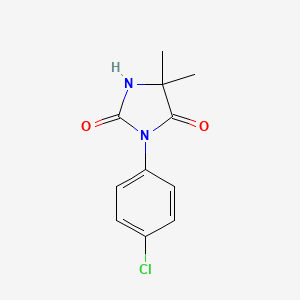
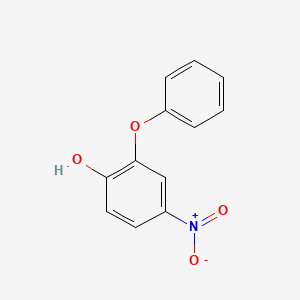

![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3151356.png)